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Compound of Interest
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Cat. No.: B1574826

Targeting the Outer Membrane Barrier: A Precision
Engineering Guide
Executive Summary

Murepavadin (POL7080) represents the first in a new class of Outer Membrane Protein
Targeting Antibiotics (OMPTAS).[2][3] Unlike traditional pore-forming peptides that disrupt lipid
bilayers indiscriminately, Murepavadin specifically binds to the Lipopolysaccharide Transport
Protein D (LptD) in Pseudomonas aeruginosa.

This specificity is achieved through a rigid

-hairpin peptidomimetic scaffold derived from the protegrin | (PG-1) host-defense peptide.[1][3]
By locking the conformation with a D-Pro-L-Pro template and optimizing side-chain interactions,
researchers achieved nanomolar potency against MDR P. aeruginosa while mitigating the
hemolysis associated with the parent molecule.[1]

Structural Deconstruction: The Pharmacophore

The core of Murepavadin's activity lies in its ability to mimic the

-sheet structure of PG-1 while enhancing stability and reducing off-target toxicity.[1]

The Murepavadin Sequence

Sequence:cyclo[Ser-dPro-Pro-Thr-Trp-lle-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala][1][3][4]
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Domain

Residues

Function

SAR Significance

The Turn

dPro-Pro

-hairpin nucleation

Critical. Inverting to L-
Pro-D-Pro destroys
the hairpin structure
and abolishes

antimicrobial activity.

[1]

Hydrophobic Face

Trp, lle, Trp

Membrane insertion &
LptD binding

Trp2 & Trp8 (relative
to PG-1 numbering)
are essential for
interacting with the
hydrophobic groove of
the LptD

-jellyroll.

Cationic Face

Dab, Orn

LPS recognition &

electrostatic attraction

Use of Dab (2,4-
diaminobutyric acid)
and Orn (Ornithine)
provides positive
charge for LPS
binding while altering
the shapef/flexibility
compared to Arginine,

reducing hemolysis.

Backbone

Cyclic

Proteolytic stability

Head-to-tall
cyclization (often
between Dab and Ala)
prevents
exopeptidase
degradation,
significantly increasing
plasma half-life (

h).[1][4]
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The Beta-Hairpin Mimetic Concept

Natural antimicrobial peptides (AMPSs) like PG-1 are stabilized by disulfide bridges.[1]

Murepavadin replaces this redox-sensitive constraint with a Type II'

-turn induced by the D-Pro-L-Pro dipeptide.[1] This "template-fixed" strategy ensures the
molecule retains its bioactive conformation in solution, even without the membrane

environment.

SAR Deep Dive: Evolution of Analogs

The evolution from Protegrin | to Murepavadin illustrates a "reductive evolution” strategy—

stripping away broad toxicity to reveal specific potency.

Analog Comparison Table

. . Toxicity
Compound Structure Type Key Features Activity Profile .
(Hemolysis)
Natural
Protegrin | (PG- Linear, 18-aa, 2 Broad-spectrum High. Lytic to
1) S-S bonds -hairpin (Arg- (Gram+/-).[1] human RBCs.
rich).[1]
] ] ] o Reduced
) Cyclic, 14-aa First generation Similar to PG-1.
L8-1 (Hit) o compared to PG-
PEM mimetic.[1][3] [1][3]
1.[1]
] o Potent anti-
Cyclic Optimized lead. Low. Improved
POL7001 Pseudomonas.

Peptidomimetic

(5]

[1]E21E3106]17]

stability.

Fully optimized

Specific anti-P.

Murepavadin Cyclic, 14-aa, finical aeruginosa (MIC Non-hemolytic at
clinical
(POL7080) Dab/Orn rich ] 100 mgl/L.
candidate.[3] 0.12 mg/L).[1][8]
Murepavadin
P Investigational
o Macrocycle- scaffold + Dual LptD + )
CPA (Chimeric) ) ] ) (Anti-
PMBN hybrid Polymyxin BamA targeting.

nonapeptide.[1]

inflammatory).[9]
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Key SAR Insights

e Macrocycle Size: A 14-amino acid ring was found optimal.[1] Larger rings increased flexibility
(reducing binding entropy), while smaller rings strained the

-sheet H-bonding network.[1]

o Residue Substitution (Arg

Dab/Orn): Replacing Arginine with shorter cationic side chains (Dab, Orn) maintained the
electrostatic attraction to the negatively charged LPS but reduced the "snorkeling” ability
required for pore formation in mammalian membranes, thereby decoupling toxicity from
antibacterial activity.

» Aromatic Anchors: The Tryptophan residues are non-negotiable. They act as interfacial
anchors, partitioning into the membrane interface and specifically interacting with aromatic
residues in the LptD periplasmic domain.

Mechanism of Action: The LptD Blockade
Murepavadin does not lyse the membrane. Instead, it acts as a "molecular wedge."

o Recognition: The cationic face (Dab/Orn) binds to the anionic LPS on the outer membrane
surface.

o Targeting: The peptide diffuses laterally or inserts partially to bind the periplasmic

-jellyroll domain of LptD.

« Inhibition: This binding arrests the LptD conformational cycle, preventing the transport of LPS
from the periplasm to the cell surface.

e Death: LPS accumulation in the inner membrane leads to membrane stress, structural
disorder, and cell death.

Visualization: The LptD Inhibition Pathway
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Caption: Murepavadin intercepts the LPS transport machinery by locking the LptD translocon,

causing fatal LPS accumulation in the inner membrane.

Experimental Protocols
Synthesis of Murepavadin Analogs (SPPS Strategy)

Causality: Solid-Phase Peptide Synthesis (SPPS) is used to assemble the linear precursor.[10]
A key challenge is the cyclization, which must be performed at high dilution to favor

intramolecular reaction over intermolecular oligomerization.

e Resin Loading: Use 2-Chlorotrityl chloride resin.[1][3] Load the first amino acid (typically

Fmoc-Ala-OH) via nucleophilic substitution (
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)-[1]

» Elongation:
o Deprotect Fmoc with 20% Piperidine in DMF (2
5 min).

o Couple next AA (3 eq) using HBTU/DIEA or Oxyma/DIC (for reduced racemization of
Cys/His, though not present here).

o Critical Step: Incorporate D-Pro at the specific turn position.[1][3]

o Cleavage (Linear): Treat with 1% TFA in DCM. This cleaves the peptide from the acid-
sensitive trityl linker without removing side-chain protecting groups (Boc, tBu, Trt).

o Cyclization:
o Dilute linear peptide to <1 mM in DMF/DCM.
o Add PyBOP/HOALU/DIEA (3:3:6 eq). Stir for 12—24 h.
o Validation: Monitor by LC-MS for disappearance of linear mass (+18 Da vs cyclic).

o Global Deprotection: Treat cyclic peptide with TFA/TIS/H20 (95:2.5:2.5) to remove side-
chain protection.[1]

 Purification: RP-HPLC (C18 column), gradient 5-60% Acetonitrile in Water (0.1% TFA).

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.[1]
e Inoculum: Prepare P. aeruginosa (e.g., PAO1 or ATCC 27853) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

e Plate Prep: Dispense 100
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L of inoculum into 96-well plates containing serial 2-fold dilutions of Murepavadin (range
0.001 — 64 mg/L).

e Incubation: 37°C for 16—-20 h.
e Readout: MIC is the lowest concentration with no visible growth.

o Note: Murepavadin binds to plastic; use polypropylene plates or add 0.002% Polysorbate-
80 (P-80) to prevent drug loss.[1]

Visualizing the SAR Workflow

The development of Murepavadin followed a rigorous "Design-Make-Test-Analyze" cycle.[1]

Graft onto Arg -> Dab/Orn Nanomolar MIC
Protegrin | (PG-1) D-Pro-L-Pro ibray ig ghput _|  screenin Hit: L8-1 Trp Positioning _ | Optimization Stable Plasma t1/2
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(POL7080)

Click to download full resolution via product page

Caption: The evolutionary path from natural peptide to clinical candidate involved structural
rigidification and electrostatic tuning.

Future Directions & Limitations

While Murepavadin showed exceptional efficacy, the intravenous program was halted due to
nephrotoxicity. This is likely driven by the high cationic charge density (Dab/Orn residues)
facilitating accumulation in renal proximal tubule cells, a known issue with polymyxins.

Next-Generation Strategies:

 Inhaled Delivery: Bypassing systemic renal accumulation (currently in trials for Cystic

Fibrosis).
o Charge Masking: Developing prodrugs where Dab amines are temporarily masked.

o Chimeric Analogs: The CPA approach links the Murepavadin macrocycle to PMBN,
potentially allowing lower dosing by leveraging dual-targeting synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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